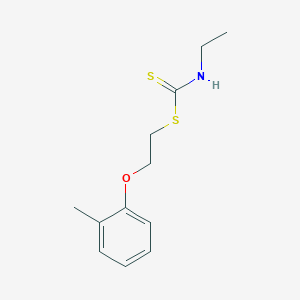
2-(2-methylphenoxy)ethyl ethyldithiocarbamate
Vue d'ensemble
Description
2-(2-methylphenoxy)ethyl ethyldithiocarbamate, also known as Maneb, is a widely used fungicide and pesticide in agriculture. It is a member of the ethylenebisdithiocarbamate (EBDC) family, and is used to control a variety of fungal diseases in crops such as potatoes, tomatoes, and grapes. Maneb has also been studied for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
2-(2-methylphenoxy)ethyl ethyldithiocarbamate exerts its fungicidal activity by inhibiting the activity of succinate dehydrogenase, which is a key enzyme in the electron transport chain of fungi. This leads to a disruption of the energy metabolism of the fungi, ultimately resulting in their death. In addition, 2-(2-methylphenoxy)ethyl ethyldithiocarbamate has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their apoptosis.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)ethyl ethyldithiocarbamate has been shown to have a variety of biochemical and physiological effects in different organisms. In humans, exposure to 2-(2-methylphenoxy)ethyl ethyldithiocarbamate has been linked to the development of Parkinson's disease, as it can induce oxidative stress and damage to dopaminergic neurons. In animals, 2-(2-methylphenoxy)ethyl ethyldithiocarbamate has been shown to induce reproductive toxicity, neurotoxicity, and immunotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenoxy)ethyl ethyldithiocarbamate is a widely used fungicide and pesticide in agriculture, and is readily available for use in laboratory experiments. It is relatively inexpensive and easy to handle, making it a popular choice for researchers studying the effects of pesticides on different organisms. However, 2-(2-methylphenoxy)ethyl ethyldithiocarbamate is also known to have toxic effects on humans and animals, and caution should be exercised when handling and disposing of this compound.
Orientations Futures
There are several areas of research that could be explored in the future with regards to 2-(2-methylphenoxy)ethyl ethyldithiocarbamate. One potential avenue is to investigate the potential therapeutic effects of 2-(2-methylphenoxy)ethyl ethyldithiocarbamate in different diseases, such as cancer and neurodegenerative disorders. Another area of interest is to study the mechanisms of toxicity of 2-(2-methylphenoxy)ethyl ethyldithiocarbamate in different organisms, with the aim of developing safer and more effective pesticides for agricultural use. Finally, the environmental impact of 2-(2-methylphenoxy)ethyl ethyldithiocarbamate on soil and water systems should be further investigated, with the aim of minimizing its potential negative effects on the environment.
Applications De Recherche Scientifique
2-(2-methylphenoxy)ethyl ethyldithiocarbamate has been extensively studied for its fungicidal properties and has been found to be effective against a wide range of fungal pathogens. It works by inhibiting the activity of the enzyme succinate dehydrogenase, which is essential for the energy metabolism of fungi. 2-(2-methylphenoxy)ethyl ethyldithiocarbamate has also been studied for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)ethyl N-ethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS2/c1-3-13-12(15)16-9-8-14-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCDFJPAFQSUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)SCCOC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4696228.png)
![N-{(benzylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4696233.png)
![N-(3-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4696248.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4696253.png)
![4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4696260.png)
![3-{3-(4-bromophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4696267.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4696274.png)

![5-{[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4696292.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide](/img/structure/B4696305.png)
![2-chloro-N-{3-chloro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-4,5-difluorobenzamide](/img/structure/B4696310.png)
![7-[2-(4-morpholinyl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4696323.png)
![2-chloro-N-[2-(ethylthio)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4696325.png)